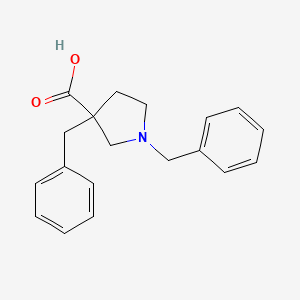
Sel d'acide alpha-méthoxyphénylacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methoxyphenylacetic Acid Sodium Salt is a chemical compound with the molecular formula C9H9NaO3 and a molecular weight of 188.16 g/mol . It is a derivative of mandelic acid and is known for its applications in various organic reactions . This compound is often used in scientific research due to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
Alpha-Methoxyphenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an NMR shift reagent to determine enantiomeric purity.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and resins.
Mécanisme D'action
Target of Action
Alpha-Methoxyphenylacetic Acid Sodium Salt is a derivative of mandelic acid . Mandelic acid is a chiral carboxylic acid used in the cosmetic industry to cure skin problems such as acne and pimples
Mode of Action
It’s known that the compound has a rich conformational landscape due to the presence of a phenyl ring, a hydroxy group, and a carboxylic acid group attached to the chiral center . These functional groups offer great binding sites for solute and solvent interactions, which are crucial for understanding their biological activities .
Biochemical Pathways
The compound’s conformational landscape and intramolecular dynamics have been explored using rotational spectroscopy . This study provides high-level structural and intramolecular dynamics information that can be used to benchmark the performance of quantum-chemical calculations .
Result of Action
The compound’s conformational landscape and intramolecular dynamics have been studied, providing valuable insights into its structural properties .
Action Environment
It’s known that the compound’s conformational landscape and intramolecular dynamics can be influenced by intra- and intermolecular interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Methoxyphenylacetic Acid Sodium Salt can be synthesized through several methods. One common method involves the reaction of mandelic acid with methanol to form methoxyphenylacetic acid methyl ester, which is then reacted with sodium hydroxide to produce the sodium salt . Another method involves the direct synthesis from styrene and methanol using Co3O4/CuCo2O4 heterostructures as a catalyst . This tandem catalytic approach integrates styrene epoxidation and subsequent nucleophilic ring-opening of styrene oxide .
Industrial Production Methods
Industrial production of Alpha-Methoxyphenylacetic Acid Sodium Salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, etherification, and hydrolysis, followed by purification and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methoxyphenylacetic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Alpha-Methoxyphenylacetic Acid Sodium Salt .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mandelic Acid: A precursor to Alpha-Methoxyphenylacetic Acid Sodium Salt, used in similar applications.
Phenylacetic Acid: Shares structural similarities but lacks the methoxy group.
Methoxyacetic Acid: Similar in structure but with different reactivity due to the absence of the phenyl ring.
Uniqueness
Alpha-Methoxyphenylacetic Acid Sodium Salt is unique due to its combination of a methoxy group and a carboxylic acid group attached to a phenyl ring. This combination provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
63450-88-4 |
|---|---|
Formule moléculaire |
C9H10NaO3+ |
Poids moléculaire |
189.16 g/mol |
Nom IUPAC |
sodium;2-methoxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H10O3.Na/c1-12-8(9(10)11)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,10,11);/q;+1 |
Clé InChI |
NRZBUZXERCBSTA-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES isomérique |
CO[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |
SMILES canonique |
COC(C1=CC=CC=C1)C(=O)O.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)






![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1629026.png)




